2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide

Catalog No.
S3925271
CAS No.
M.F
C22H21N3O5S
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]p...

Product Name

2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide

IUPAC Name

2-(2-nitrophenyl)-N-[4-(2-phenylethylsulfamoyl)phenyl]acetamide

Molecular Formula

C22H21N3O5S

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C22H21N3O5S/c26-22(16-18-8-4-5-9-21(18)25(27)28)24-19-10-12-20(13-11-19)31(29,30)23-15-14-17-6-2-1-3-7-17/h1-13,23H,14-16H2,(H,24,26)

InChI Key

SZWURIQYXWMDMA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-]

The exact mass of the compound 2-(2-nitrophenyl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide is 439.12019195 g/mol and the complexity rating of the compound is 689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound 2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide is a complex organic molecule characterized by its distinct functional groups and structural features. It consists of a nitrophenyl moiety, which contributes to its potential reactivity and biological properties, and a sulfamoyl group that is often associated with pharmacological activity. The molecular formula for this compound is C22H22N2O4SC_{22}H_{22}N_{2}O_{4}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

The chemical reactivity of 2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide can be attributed to its functional groups. The nitro group can participate in nucleophilic substitution reactions, while the acetamide linkage may undergo hydrolysis under acidic or basic conditions. Additionally, the sulfamoyl group can engage in various reactions typical of sulfonamides, such as forming complexes with metal ions or participating in electrophilic aromatic substitution.

This compound has shown promising biological activities, particularly in the realm of medicinal chemistry. Sulfonamide derivatives are known for their antibacterial properties, and the presence of the nitrophenyl group may enhance its activity against certain pathogens. Studies suggest that compounds with similar structures have been evaluated for their potential as anti-inflammatory agents and for their ability to inhibit specific enzymes involved in disease processes.

The synthesis of 2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide typically involves multi-step organic reactions:

  • Formation of the Nitro Group: Start with a suitable phenyl compound and introduce a nitro group through electrophilic nitration.
  • Sulfamoylation: React the nitrophenyl compound with an appropriate sulfamoyl chloride or amine to introduce the sulfamoyl group.
  • Acetamide Formation: Finally, react the intermediate with an acetic anhydride or acetic acid to form the acetamide linkage.

These steps may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

The applications of 2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide span various fields:

  • Pharmaceuticals: Its potential as an antibacterial or anti-inflammatory agent makes it a candidate for drug development.
  • Chemical Research: Used as a model compound in studies investigating drug interactions and mechanisms of action.
  • Agricultural Chemicals: Potential applications in developing agrochemicals targeting specific pests or diseases.

Interaction studies involving 2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide focus on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with enzymes or receptors.
  • In Vitro Assays: To evaluate its biological activity against bacterial strains or cancer cell lines.
  • Pharmacokinetic Studies: To understand absorption, distribution, metabolism, and excretion (ADME) properties.

Several compounds share structural similarities with 2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide. These include:

  • N-Phenyl-2-{4-[(2-phenylethyl)sulfamoyl]phenoxy}acetamide
    • Similarity: Contains a phenoxy group instead of a nitrophenyl.
    • Unique Feature: May exhibit different biological activities due to structural modification.
  • Sulfanilamide
    • Similarity: A core sulfonamide structure.
    • Unique Feature: Primarily known for its antibacterial properties.
  • 4-Amino-N-(4-sulfamoylphenyl)benzenesulfonamide
    • Similarity: Contains sulfonamide functionality.
    • Unique Feature: Exhibits strong anti-inflammatory effects.

Comparison Table

Compound NameUnique FeaturesBiological Activity
2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamideNitro group enhances reactivityPotential antibacterial
N-Phenyl-2-{4-[(2-phenylethyl)sulfamoyl]phenoxy}acetamidePhenoxy instead of nitroVaries based on structure
SulfanilamideClassic sulfonamideStrong antibacterial
4-Amino-N-(4-sulfamoylphenyl)benzenesulfonamideStrong anti-inflammatory effectsAnti-inflammatory

This comparison highlights the unique aspects of 2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide while situating it within a broader context of related compounds. Each compound's distinct functional groups contribute to its specific biological activities and potential applications in medicinal chemistry.

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

439.12019195 g/mol

Monoisotopic Mass

439.12019195 g/mol

Heavy Atom Count

31

Dates

Last modified: 04-15-2024

Explore Compound Types